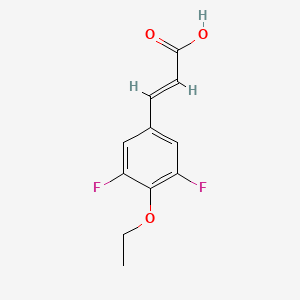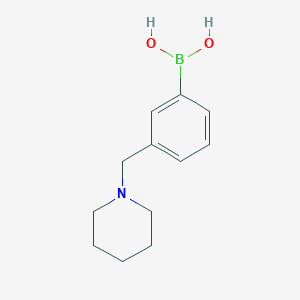
3-(哌啶-1-基甲基)苯硼酸
描述
3-(Piperidin-1-ylmethyl)phenylboronic acid is a boronic acid compound with the molecular formula C12H18BNO2 . It is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-(Piperidin-1-ylmethyl)phenylboronic acid consists of a phenyl ring attached to a boronic acid group via a piperidin-1-ylmethyl group .Chemical Reactions Analysis
Boronic acids, including 3-(Piperidin-1-ylmethyl)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis due to their mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
3-(Piperidin-1-ylmethyl)phenylboronic acid is a solid compound . It has a molecular weight of 219.09 . The compound is stable under normal conditions .科学研究应用
合成应用
联芳基库的合成:与 3-(哌啶-1-基甲基)苯硼酸相关的 (哌嗪-1-基甲基)联芳基已使用微波介导的铃木-宫浦偶联合成,证明了这些化合物在创建多样化联芳基库中的效用 (Spencer et al., 2011)。
高效的一锅法合成:该化合物已用于哌啶衍生物的一锅法合成,展示了其在生产复杂有机结构方面的效率和简便性 (Goswami et al., 2012)。
量子力学研究:研究了 3-(哌啶-1-基甲基)苯硼酸衍生物的光谱性质,提供了对这类化合物的量子化学性质的见解 (Devi et al., 2020)。
生物学和药理学应用
抗真菌活性:3-(哌啶-1-基甲基)苯硼酸的衍生物在杀真菌应用中显示出潜力,特别是对丝状真菌 (Wieczorek et al., 2014)。
抗破骨细胞活性:由类似于 3-(哌啶-1-基甲基)苯硼酸的化合物合成的某些硼酸酯衍生物已显示出中等到高的抗破骨细胞和成骨细胞活性,表明在骨相关治疗中的潜力 (Reddy et al., 2012)。
抗癌活性:3-(哌啶-1-基甲基)苯硼酸的衍生物在涉及小鼠中道尔顿淋巴瘤腹水的一项研究中显示出显着的抗癌活性 (Arul & Smith, 2016)。
材料科学应用
- 缓蚀:与 3-(哌啶-1-基甲基)苯硼酸相关的哌啶衍生物已研究了其在天然海水中对黄铜的缓蚀性能,表明在材料科学中具有潜在用途 (Xavier & Nallaiyan, 2011)。
安全和危害
生化分析
Biochemical Properties
3-(Piperidin-1-ylmethyl)phenylboronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue . This interaction is essential for studying enzyme kinetics and developing enzyme inhibitors. Additionally, 3-(Piperidin-1-ylmethyl)phenylboronic acid can form complexes with diols and other hydroxyl-containing compounds, which is useful in the study of carbohydrate chemistry and glycoprotein interactions .
Cellular Effects
The effects of 3-(Piperidin-1-ylmethyl)phenylboronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell. Furthermore, 3-(Piperidin-1-ylmethyl)phenylboronic acid has been shown to affect cellular proliferation and apoptosis, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, 3-(Piperidin-1-ylmethyl)phenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly those with serine residues, forming a reversible covalent bond that inhibits enzyme activity . This binding interaction is crucial for its role as an enzyme inhibitor. Additionally, 3-(Piperidin-1-ylmethyl)phenylboronic acid can modulate gene expression by affecting transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Piperidin-1-ylmethyl)phenylboronic acid in laboratory settings are important considerations for its use in research. Over time, the compound may undergo hydrolysis, leading to a decrease in its inhibitory activity . It remains relatively stable under controlled conditions, allowing for long-term studies of its effects on cellular function. In in vitro and in vivo studies, the temporal effects of 3-(Piperidin-1-ylmethyl)phenylboronic acid have been observed to include changes in enzyme activity, gene expression, and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of 3-(Piperidin-1-ylmethyl)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These threshold effects are critical for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
3-(Piperidin-1-ylmethyl)phenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Piperidin-1-ylmethyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported into cells via specific transporters, and its distribution within tissues can be affected by its binding affinity to plasma proteins and other cellular components . These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(Piperidin-1-ylmethyl)phenylboronic acid is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9,15-16H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOOQRVPTGXIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674455 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032610-59-5 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1393326.png)


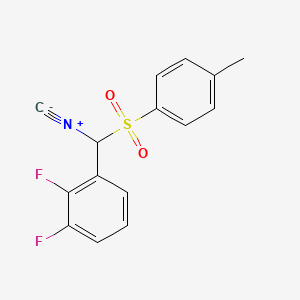

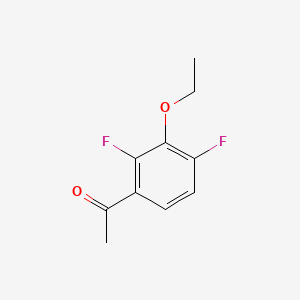
![3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393337.png)
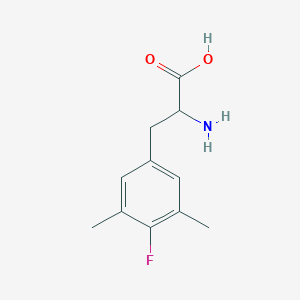
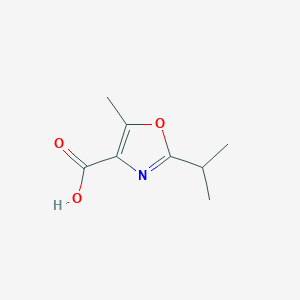
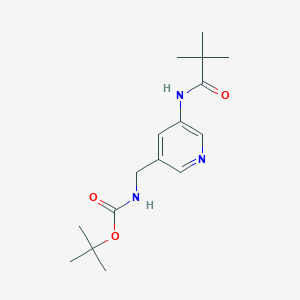

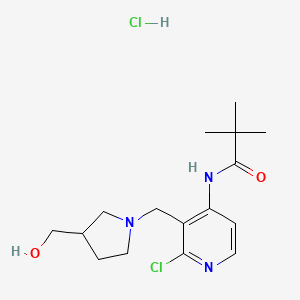
![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)
